molecular formula C12H11F3N2O2S2 B12493762 N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide

N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide

Cat. No.: B12493762
M. Wt: 336.4 g/mol
InChI Key: RDGAFISCXMPTBE-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl ring, and a thieno[3,4-d][1,3]thiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group and the thiazole core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and trifluoromethyl-substituted phenyl compounds. Examples are:

Uniqueness

What sets N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide apart is its specific combination of functional groups and its unique thieno[3,4-d][1,3]thiazole core.

Properties

Molecular Formula

C12H11F3N2O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

5,5-dioxo-N-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine

InChI

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9-5-21(18,19)6-10(9)20-11/h1-4,9-10H,5-6H2,(H,16,17)

InChI Key

RDGAFISCXMPTBE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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